molecular formula C18H17NO3 B2651522 Benzyl 3-[(prop-2-enamido)methyl]benzoate CAS No. 2094508-98-0

Benzyl 3-[(prop-2-enamido)methyl]benzoate

Cat. No.: B2651522
CAS No.: 2094508-98-0
M. Wt: 295.338
InChI Key: MIHAETHKOMNZRC-UHFFFAOYSA-N
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Description

Benzyl 3-[(prop-2-enamido)methyl]benzoate is an organic compound with a complex structure that includes a benzyl group, a benzoate ester, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(prop-2-enamido)methyl]benzoate typically involves the reaction of benzyl benzoate with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the enamide linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(prop-2-enamido)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enamide group to an amine or other reduced forms.

    Substitution: The benzyl and benzoate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl 3-[(prop-2-enamido)methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-[(prop-2-enamido)methyl]benzoate involves its interaction with specific molecular targets. The enamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The benzyl and benzoate groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances and as a solvent.

Uniqueness

Benzyl 3-[(prop-2-enamido)methyl]benzoate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its structure allows for a wide range of reactions and interactions, making it valuable in various scientific and industrial contexts .

Properties

IUPAC Name

benzyl 3-[(prop-2-enoylamino)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-17(20)19-12-15-9-6-10-16(11-15)18(21)22-13-14-7-4-3-5-8-14/h2-11H,1,12-13H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHAETHKOMNZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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